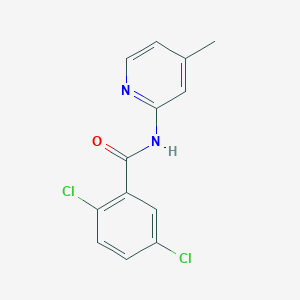![molecular formula C20H24ClFN2O2 B239712 N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B239712.png)
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine is a small molecule drug that has been synthesized for various scientific research applications. It is commonly referred to as Cmpd-7 and is a potent and selective antagonist of the dopamine D3 receptor. The molecule has shown promising results in preclinical studies as a potential treatment for drug addiction and other neurological disorders.
Mechanism of Action
Cmpd-7 acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is primarily located in the mesolimbic pathway of the brain and has been implicated in reward processing and addiction. By blocking the dopamine D3 receptor, Cmpd-7 reduces the rewarding effects of drugs of abuse and may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
Cmpd-7 has been shown to have a high affinity for the dopamine D3 receptor and is selective for this receptor subtype. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. In preclinical studies, Cmpd-7 has been shown to reduce drug-seeking behavior and to reduce the rewarding effects of drugs of abuse.
Advantages and Limitations for Lab Experiments
The advantages of using Cmpd-7 in lab experiments include its high potency and selectivity for the dopamine D3 receptor, as well as its good pharmacokinetic properties. However, one limitation is that Cmpd-7 is currently only available as a research chemical and is not approved for clinical use.
Future Directions
There are several future directions for the research on Cmpd-7. One area of interest is the potential for Cmpd-7 as a treatment for other neurological disorders, such as Parkinson's disease and schizophrenia, which have also been linked to the dopamine D3 receptor. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists for use in clinical trials. Finally, there is a need for further studies to investigate the safety and efficacy of Cmpd-7 in humans.
Synthesis Methods
The synthesis of Cmpd-7 involves several steps, starting with the reaction of 5-chloro-2-nitrobenzaldehyde with 2-fluorobenzyl alcohol in the presence of a base. The resulting intermediate is then reacted with 4-morpholineethanamine to form the final product. The synthesis method has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
Cmpd-7 has been extensively studied for its potential as a treatment for drug addiction, specifically for cocaine and nicotine addiction. The dopamine D3 receptor has been implicated in the reward pathway of the brain and has been linked to addiction. Cmpd-7 has shown promising results in preclinical studies as a potential treatment by blocking the dopamine D3 receptor and reducing the rewarding effects of drugs of abuse.
properties
Product Name |
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine |
|---|---|
Molecular Formula |
C20H24ClFN2O2 |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C20H24ClFN2O2/c21-18-5-6-20(26-15-16-3-1-2-4-19(16)22)17(13-18)14-23-7-8-24-9-11-25-12-10-24/h1-6,13,23H,7-12,14-15H2 |
InChI Key |
QUUHYGJFKGAQHE-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3F |
Canonical SMILES |
C1COCCN1CCNCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)


![Methyl 3-[(2-ethylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B239644.png)



![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)

![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)